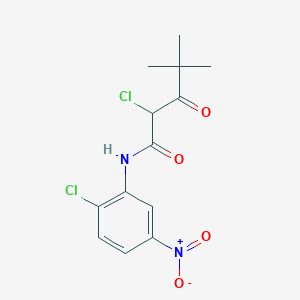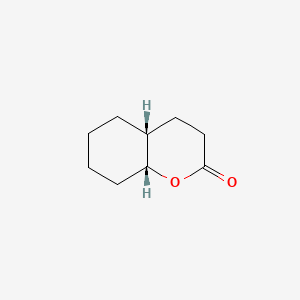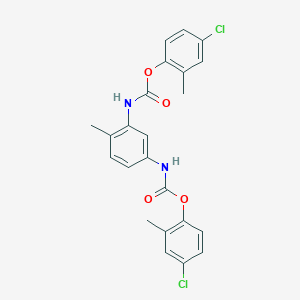
N-(alpha-Allylbenzyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(α-アリルベンジル)アニリン: は、分子式 C16H17N の有機化合物です。これは、窒素原子がα-アリルベンジル基に結合したアニリンの誘導体です。
合成方法
合成経路と反応条件:
アニリンのモノアリル化: 1つの一般的な方法は、アリルアルコールをアリル源として用いたアニリンの選択的なモノアリル化です。この反応は、酸化タングステンを担持した二酸化ジルコニウムなどの固体触媒によって触媒できます。
アニリンのN-アルキル化: もう1つの方法は、塩基性条件下でα-アリルベンジルハライドを用いたアニリンのN-アルキル化です。
工業的生産方法: N-(α-アリルベンジル)アニリンの工業的生産方法は、特殊な用途と限定的な商業需要のため、あまり文書化されていません。上記の方法は、反応条件と触媒を適切に最適化することで、工業的合成に拡大できます。
化学反応解析
反応の種類:
酸化: N-(α-アリルベンジル)アニリンは酸化反応を起こすことができ、アリル基は対応するアルデヒドまたは酸に酸化されます。
還元: この化合物は、パラジウム触媒の存在下で水素などの還元剤を用いてN-(α-エチルベンジル)アニリンに還元できます。
置換: 適切な条件下では、アリル基を他の求核剤で置換できる求核置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムが含まれます。
還元: 触媒として炭素担持パラジウムを用いた水素ガス。
置換: 水素化ナトリウムなどの塩基の存在下で、ハロゲン化物やアミンなどの求核剤。
形成される主要な生成物:
酸化: ベンズアルデヒドまたは安息香酸誘導体の生成。
還元: N-(α-エチルベンジル)アニリンの生成。
置換: 使用される求核剤に応じて、さまざまな置換アニリン誘導体の生成。
科学研究の用途
化学: N-(α-アリルベンジル)アニリンは、有機合成におけるビルディングブロックとして使用されます。 これは、より複雑な分子の調製における中間体として役立ち、医薬品や農薬の合成に使用できます .
生物学および医学:
産業: 工業分野では、N-(α-アリルベンジル)アニリンは、染料、ポリマー、その他の特殊化学品の製造に使用できます。そのユニークな構造により、特定の特性を持つ材料の開発が可能になります。
準備方法
Synthetic Routes and Reaction Conditions:
Monoallylation of Aniline: One common method involves the selective monoallylation of aniline using allyl alcohol as the allyl source. This reaction can be catalyzed by a solid catalyst such as zirconium dioxide supported tungsten oxide.
N-Alkylation of Aniline: Another method involves the N-alkylation of aniline with alpha-allylbenzyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for N-(alpha-Allylbenzyl)aniline are not well-documented, likely due to its specialized applications and limited commercial demand. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions:
Oxidation: N-(alpha-Allylbenzyl)aniline can undergo oxidation reactions, where the allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form N-(alpha-ethylbenzyl)aniline using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of N-(alpha-ethylbenzyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(alpha-Allylbenzyl)aniline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用機序
N-(α-アリルベンジル)アニリンの作用機序は、その化学反応性に大きく依存します。アリル基はさまざまな化学反応に参加でき、この化合物を汎用性の高い中間体にします。アニリン部分の窒素原子は求核剤として作用し、置換反応を促進します。関与する分子標的と経路は、特定の用途と反応条件によって異なります。
類似の化合物との比較
類似の化合物:
- N-(α-メチルベンジル)アニリン
- N-(α-エチルベンジル)アニリン
- N-(α-プロピルベンジル)アニリン
比較:
- N-(α-アリルベンジル)アニリン は、アリル基の存在によりユニークであり、メチル、エチル、またはプロピル対応物と比較して異なる反応性を示します。アリル基により、他のアルキル基では不可能な重合または架橋などの追加の反応が可能になります。
- アリル基の存在は、沸点や溶解性などの化合物の物理的特性にも影響を与え、他の類似の化合物では効果がない特定の用途に適しています。
類似化合物との比較
- N-(alpha-Methylbenzyl)aniline
- N-(alpha-Ethylbenzyl)aniline
- N-(alpha-Propylbenzyl)aniline
Comparison:
- N-(alpha-Allylbenzyl)aniline is unique due to the presence of the allyl group, which imparts different reactivity compared to its methyl, ethyl, or propyl counterparts. The allyl group allows for additional reactions such as polymerization or cross-linking, which are not possible with the other alkyl groups.
- The presence of the allyl group also affects the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
66489-79-0 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC名 |
N-(1-phenylbut-3-enyl)aniline |
InChI |
InChI=1S/C16H17N/c1-2-9-16(14-10-5-3-6-11-14)17-15-12-7-4-8-13-15/h2-8,10-13,16-17H,1,9H2 |
InChIキー |
ANACTCJTOPAQMB-UHFFFAOYSA-N |
正規SMILES |
C=CCC(C1=CC=CC=C1)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)
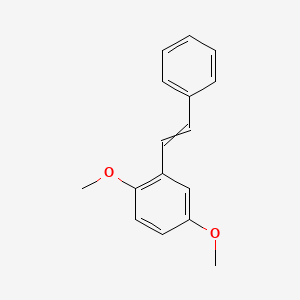

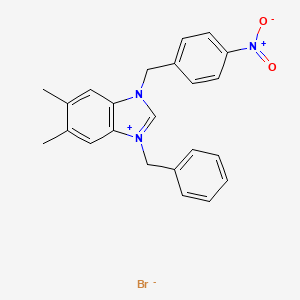

![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)

